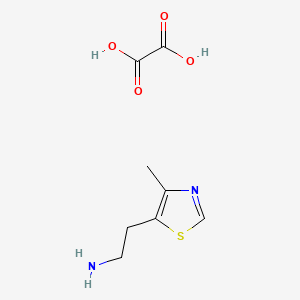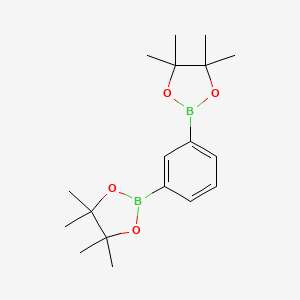
4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile
Vue d'ensemble
Description
4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile, also known as CTK4A, is a chemical compound that belongs to the class of cyclohexanecarbonitriles. It has a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol. CTK4A has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. This results in a decrease in the activity of the enzyme, which can lead to a therapeutic effect.
Biochemical and Physiological Effects:
4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. It has also been found to exhibit anti-inflammatory activity, which can reduce inflammation in the body. In addition, 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile has been found to exhibit antiproliferative activity, which can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile is that it is relatively easy to synthesize using commercially available starting materials. In addition, it exhibits inhibitory activity against a range of enzymes, making it a potential lead compound for the development of new drugs. However, one of the limitations of 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile is that its mechanism of action is not fully understood, which can make it difficult to optimize its activity. In addition, further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile. One possible direction is to optimize its activity against specific enzymes, such as cholinesterases, tyrosinase, and α-glucosidase. This could involve modifying its structure to improve its binding affinity to the enzyme. Another possible direction is to study its safety and efficacy in animal models, which could provide valuable information for the development of new drugs. Finally, further studies are needed to determine its potential applications in other diseases, such as cancer and inflammation.
Applications De Recherche Scientifique
4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile has been found to have potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes, including cholinesterases, tyrosinase, and α-glucosidase. These enzymes play key roles in various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Therefore, 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile could be a potential lead compound for the development of new drugs to treat these diseases.
Propriétés
IUPAC Name |
1-(oxan-4-yl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-12(5-1-11(14)2-6-12)10-3-7-15-8-4-10/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTGGHOEKDEMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CCC(=O)CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)



